Cas no 2137833-73-7 (Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-)

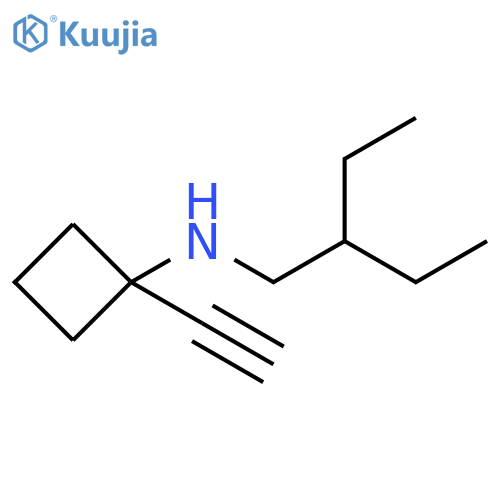

2137833-73-7 structure

商品名:Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-

CAS番号:2137833-73-7

MF:C12H21N

メガワット:179.30184340477

CID:5260448

Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-

-

- インチ: 1S/C12H21N/c1-4-11(5-2)10-13-12(6-3)8-7-9-12/h3,11,13H,4-5,7-10H2,1-2H3

- InChIKey: NZFZYNPXIMZQCC-UHFFFAOYSA-N

- ほほえんだ: C1(C#C)(NCC(CC)CC)CCC1

Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-375291-2.5g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 2.5g |

$1903.0 | 2023-03-02 | ||

| Enamine | EN300-375291-0.05g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 0.05g |

$816.0 | 2023-03-02 | ||

| Enamine | EN300-375291-1.0g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-375291-0.25g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 0.25g |

$893.0 | 2023-03-02 | ||

| Enamine | EN300-375291-0.1g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 0.1g |

$855.0 | 2023-03-02 | ||

| Enamine | EN300-375291-5.0g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 5.0g |

$2816.0 | 2023-03-02 | ||

| Enamine | EN300-375291-10.0g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 10.0g |

$4176.0 | 2023-03-02 | ||

| Enamine | EN300-375291-0.5g |

N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |

2137833-73-7 | 0.5g |

$933.0 | 2023-03-02 |

Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2137833-73-7 (Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量